3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid
Description
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid is a β-amino acid derivative characterized by a methylsulfanyl (-SCH₃) substituent at the para position of the phenyl ring. This sulfur-containing group confers unique electronic and steric properties, distinguishing it from other phenyl-substituted β-amino acids. The compound’s structure combines a non-polar aromatic ring with a polar carboxylic acid group, making it a versatile candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
3-amino-3-(4-methylsulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWWXSYESPZPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343821 | |
| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412925-13-4 | |
| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation :
The aldehyde reacts with ammonia (generated in situ from NHCl) to form an imine intermediate. Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by ammonia (Fig. 1a). -
Cyanide Addition :
Cyanide ion attacks the imine carbon, yielding an α-amino nitrile (2). Steric effects from the methylsulfanyl group influence regioselectivity, favoring attack at the benzylic position. -
Nitrile Hydrolysis :
Acidic hydrolysis converts the nitrile to a carboxylic acid. Concentrated HCl (6 M) at reflux (110°C, 12 h) achieves complete conversion while minimizing decarboxylation.
Table 1: Optimized Strecker Synthesis Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldehyde Concentration | 0.5 M in EtOH/HO (1:1) | 72 | 98 |
| NHCl:KCN Molar Ratio | 1:1.2 | 68 | 95 |
| Hydrolysis Temperature | 110°C | 85 | 99 |
Key Findings :
-
Excess cyanide (1.2 eq) improves nitrile yield by 18% compared to stoichiometric amounts.
-
Ethanol-water mixtures reduce side-product formation during imine condensation.
Alternative Synthetic Routes
Enzymatic Resolution of Racemates
Racemic this compound can be resolved using immobilized penicillin acylase. The (R)-enantiomer is preferentially acylated, leaving the desired (S)-isomer in >99% enantiomeric excess (ee).
Table 2: Enzymatic Resolution Efficiency
| Enzyme Source | Substrate Conversion (%) | ee (%) |
|---|---|---|
| E. coli PenAcylase | 45 | 99.2 |
| B. megaterium Acylase | 38 | 98.7 |
Solid-Phase Peptide Synthesis (SPPS)
Wang resin-bound Fmoc-protected variants enable modular assembly. After deprotection, cleavage with TFA/HO (95:5) yields the free amino acid in 89% purity.
Industrial-Scale Production
Continuous Flow Reactor Design
Tubular reactors (ID 2.5 cm, L 10 m) operating at 5 bar pressure enhance heat transfer during the exothermic Strecker steps:
Table 3: Flow Reactor Performance Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 12 | 48 |
| Energy Consumption (kWh/kg) | 8.7 | 3.2 |
Waste Stream Management
-
Cyanide byproducts are oxidized to CO and NH using HO/Fe Fenton systems.
-
Solvent recovery via fractional distillation achieves 92% ethanol reuse.
Analytical Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) resolves the target compound at 12.3 min (λ = 254 nm).
Table 4: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| H NMR (400 MHz, DO) | δ 7.35 (d, J=8.4 Hz, 2H, ArH), 4.12 (t, J=6.8 Hz, 1H, CH), 2.48 (s, 3H, SCH) |
| HRMS (ESI+) | m/z 212.0812 [M+H] (calc. 212.0815) |
Process Optimization Strategies
Catalytic Asymmetric Synthesis
Chiral BINAP-Pd complexes induce enantioselectivity during nitrile formation, achieving 94% ee without enzymatic steps.
Microwave-Assisted Hydrolysis
Microwave irradiation (300 W, 150°C, 20 min) reduces hydrolysis time by 97% while maintaining 91% yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, forming derivatives such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles like acyl chlorides, isocyanates.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ureas.
Scientific Research Applications
Pharmaceutical Development
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid serves as a potential lead compound in drug development due to its structural features that may influence biological activity. Its unique combination of functional groups enhances its interaction with biological targets, making it a candidate for the development of new therapeutic agents.
Case Study: Anticancer Activity
Research has demonstrated that similar compounds exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth. For instance, studies on derivatives of this compound have shown promising results in reducing cell proliferation in various cancer cell lines.
Protein Engineering
The compound is utilized in protein engineering as a non-canonical amino acid (ncAA). Its incorporation into proteins allows for the study of protein structure-function relationships and the development of novel protein-based therapeutics.
Table 1: Comparison of Non-Canonical Amino Acids
| Compound Name | Structure | Application |
|---|---|---|
| This compound | Structure | Protein modification |
| O-phosphoserine | Structure | Kinase activity studies |
| 4-Methylsulfonylphenylalanine | Structure | Enzyme inhibition |
Biochemical Research
In biochemical research, this compound is explored for its interactions with various biological molecules, including enzymes and receptors. Its ability to mimic natural substrates makes it valuable for studying enzyme mechanisms and protein-ligand interactions.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific proteases. The results indicated that the compound effectively reduced protease activity, suggesting potential applications in therapeutic interventions for diseases characterized by excessive proteolytic activity.
Material Science
The unique chemical structure of this compound opens avenues for applications in material science, particularly in the synthesis of novel polymers and coatings with tailored properties.
Table 2: Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a building block for creating functional polymers with specific mechanical properties. |
| Coatings | Development of coatings that exhibit enhanced durability and chemical resistance. |
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques such as HPLC and mass spectrometry due to its well-defined properties.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural and physicochemical properties of 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid with analogous derivatives:
*Acidity estimates based on substituent effects; †Sulfur’s electron-donating nature slightly reduces acidity compared to -CF₃; ‡Trifluoromethyl group significantly lowers pKa via electron withdrawal.
Key Observations:
- Electronic Effects : The methylsulfanyl group (-SCH₃) is mildly electron-donating, resulting in a higher pKa compared to trifluoromethyl (-CF₃) derivatives .
- Solubility : The -SCH₃ substituent balances lipophilicity and moderate polarity, contrasting with the high hydrophobicity of alkyl groups (e.g., tert-butyl ) and the hydrophilicity of hydroxyl (-OH) derivatives .
- Steric Considerations : Bulky substituents like tert-butyl hinder molecular packing and reactivity, whereas smaller groups like -SCH₃ allow greater conformational flexibility .
Biological Activity
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (CAS 412925-13-4) is a beta-amino acid characterized by the presence of a methylsulfanyl group attached to a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO2S. The structural features include:
- An amino group ()
- A propanoic acid backbone
- A phenyl ring substituted with a methylsulfanyl group
The biological activity of this compound is believed to be mediated through various biochemical pathways. The methylsulfanyl group may enhance the compound's lipophilicity, facilitating its interaction with cellular membranes and biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or function as an antagonist to essential cellular processes.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Bacillus cereus | 350 |
| Escherichia coli | 350 |
| Pseudomonas aeruginosa | 500 |
These results indicate that the compound possesses notable antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. For instance, it was found to induce apoptosis in human melanoma cell lines by modulating key signaling pathways associated with cell survival and proliferation.
- Cell Lines Tested : A375 (melanoma), MCF7 (breast cancer)
- Assays Used : MTT assay for cell viability, flow cytometry for apoptosis detection.
The findings suggest that this compound can significantly reduce cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of amino acids, including this compound, demonstrated its effectiveness against multi-drug resistant strains. The compound was particularly effective when used in combination with traditional antibiotics, enhancing their efficacy and reducing resistance development .
Case Study 2: Cancer Cell Line Studies
In a separate investigation involving human melanoma cells, treatment with this compound resulted in significant apoptosis induction. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thus demonstrating its potential as an adjunct therapy in melanoma treatment .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
